molecular formula C8H6FNO B184022 2-Fluoro-3-methoxybenzonitrile CAS No. 198203-94-0

2-Fluoro-3-methoxybenzonitrile

Cat. No. B184022
M. Wt: 151.14 g/mol
InChI Key: MTZXEJOKWAFGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxybenzonitrile is an organic compound with the empirical formula C8H6FNO . It has a molecular weight of 151.14 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-methoxybenzonitrile include a molecular weight of 151.14 and a density of 1.2±0.1 g/cm3 . The boiling point is 227.2±25.0 °C at 760 mmHg .

Scientific Research Applications

1. Arylation of Fluorinated Benzonitriles

2-Fluoro-3-methoxybenzonitrile is used in the arylation of fluorobenzonitriles. The radical anion of 3-methoxybenzonitrile interacts with fluorinated substrates, acting as an ipso-C-nucleophile, which leads to the formation of 3'-methoxycyanobiphenyls. This new type of radical anion reactivity paves the way for the development of fluorinated cyanobisarenes based on aromatic nucleophilic substitution (Peshkov et al., 2019).

2. Structural and Electronic Properties Study

A study of the energetic and structural properties of various fluoro-benzonitriles, including 2-fluoro-benzonitrile, has been conducted. This research contributes to understanding their thermodynamic properties, electronic effects, and UV-vis spectroscopy, which are essential for evaluating their potential in various scientific applications (Ribeiro da Silva et al., 2012).

3. Synthesis of Anti-tumor Activities

2-Fluoro-3-methoxybenzonitrile derivatives have been synthesized and tested for their anti-tumor activities. These compounds have shown significant activities against cell proliferation, indicating their potential application in cancer research and treatment (Li, 2015).

4. Redox Active Species in Batteries

In the search for redox active materials for redox flow batteries, fluoro-methoxybenzonitriles, including compounds similar to 2-fluoro-3-methoxybenzonitrile, were identified as promising candidates. They exhibit desirable properties like a wide redox window and high solubility, which are crucial for increasing the energy density of these batteries (Moon & Han, 2016).

5. Synthesis of Novel Schiff Bases

2-Fluoro-3-methoxybenzonitrile derivatives have been utilized in synthesizing novel Schiff bases with antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

6. PET Tracer Synthesis for mGluR5

3-Fluoro-5-(2-pyridinylethynyl)benzonitrile, a related compound to 2-fluoro-3-methoxybenzonitrile, is used as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). Its synthesis was adapted for clinical research, indicating its potential in neurological and pharmaceutical studies (Lim et al., 2014).

Safety And Hazards

2-Fluoro-3-methoxybenzonitrile is considered harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle this chemical with appropriate safety measures, including wearing suitable personal protective equipment .

properties

IUPAC Name

2-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZXEJOKWAFGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443635
Record name 2-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzonitrile

CAS RN

198203-94-0
Record name 2-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-methoxybenzonitrile

Citations

For This Compound
2
Citations
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-3-methoxybenzonitrile 2c. A mixture of 2-fluoro-3-methoxybenzamide (650 mg, 4.2 … concentrated under reduced pressure to give 2-fluoro-3-methoxybenzonitrile (350 mg, 53%) …
Number of citations: 33 onlinelibrary.wiley.com
JA Deichert, H Mizufune, JJ Patel… - European Journal of …, 2020 - Wiley Online Library
… , S N Ar of acetophenone 7h with 3,4-dimethoxyphenol followed by bromination afforded diaryl ether 13 (70% overall yield); alternatively, treatment of 2-fluoro-3-methoxybenzonitrile 14 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.